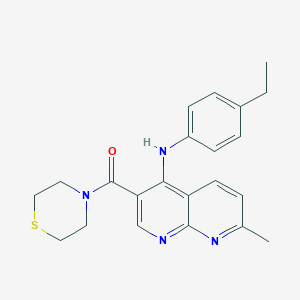

N-(4-ethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Descripción

N-(4-ethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a synthetic 1,8-naphthyridine derivative with a unique substitution pattern. The 1,8-naphthyridine core is a bicyclic aromatic system known for its versatility in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications. Key structural features of this compound include:

- Methyl group at the 7-position, which may enhance metabolic stability.

- Thiomorpholine-4-carbonyl moiety at the 3-position, introducing sulfur-based polarity and hydrogen-bonding capacity.

Propiedades

IUPAC Name |

[4-(4-ethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4OS/c1-3-16-5-7-17(8-6-16)25-20-18-9-4-15(2)24-21(18)23-14-19(20)22(27)26-10-12-28-13-11-26/h4-9,14H,3,10-13H2,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJKBBALBWFCIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCSCC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-ethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

N-(4-ethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mecanismo De Acción

The mechanism of action of N-(4-ethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between N-(4-ethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine and related derivatives.

Key Observations:

Substituent Effects on Physicochemical Properties: The trifluoromethyl group in compounds 3e–3g () increases lipophilicity and metabolic resistance but may reduce aqueous solubility compared to the target compound’s thiomorpholine-4-carbonyl group, which introduces polar sulfur and amide bonds.

Synthetic Feasibility: Yields for 1,8-naphthyridine derivatives under microwave synthesis () range from 12% (3i) to 90% (3g), suggesting that steric hindrance (e.g., isopropyl in 3i) or complex substitution patterns reduce efficiency.

Biological Implications :

- Thiomorpholine vs. tetrahydropiperidine (Example 46, ): The sulfur atom in thiomorpholine could improve membrane permeability compared to nitrogen-rich heterocycles, while tetrahydropiperidine’s rigidity might enhance target selectivity.

- Methoxy (3f) and thiophene (3g) substituents () are associated with improved solubility and binding affinity in kinase inhibitors, respectively, whereas the target compound’s methyl group at position 7 may prioritize metabolic stability over potency.

Actividad Biológica

N-(4-ethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a compound that combines a naphthyridine core with a thiomorpholine moiety and an ethylphenyl substituent. This unique structure is believed to confer distinct biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the thiomorpholine ring enhances its potential interactions with biological targets, while the ethylphenyl group may influence its pharmacokinetic properties.

Biological Activity

Research indicates that compounds related to naphthyridine structures exhibit diverse biological activities, including:

- Anticancer Activity : Preliminary studies suggest that N-(4-ethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine may have anticancer properties. Its structural analogs have shown effectiveness against various cancer cell lines, indicating potential pathways for therapeutic applications.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activities, suggesting that this compound may also inhibit inflammatory pathways.

Interaction Studies

Interaction studies focus on the binding affinity of N-(4-ethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine with various biological targets. These studies are essential for understanding its mechanism of action and therapeutic potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,8-Naphthyridine | Basic naphthyridine structure | Antibacterial, anti-inflammatory |

| 7-Methyl-N-(4-methoxyphenyl)-1,8-naphthyridin-4-amine | Similar core with methoxy substitution | Anticancer |

| 2-Aminoquinoline Derivatives | Contains quinoline instead of naphthyridine | Antiviral activity |

The table above illustrates how N-(4-ethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine compares with structurally similar compounds. Its unique combination of functional groups may enhance its biological activity compared to other naphthyridine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.